molecular formula C16H17NO2 B11819929 N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine

N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine

Cat. No.: B11819929
M. Wt: 255.31 g/mol
InChI Key: UFLNGABMNAKKLT-UHFFFAOYSA-N
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Description

N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine (CAS: SY192074) is a hydroxylamine derivative characterized by an ethylidene backbone linked to a hydroxylamine group and a 4-[(2-methylphenyl)methoxy]-substituted phenyl ring . Key structural features include:

  • Ethylidene moiety (CH2CH): Introduces rigidity and planar geometry.
  • Aryl ether substituent: The 2-methylphenylmethoxy group enhances lipophilicity and steric bulk.

The compound’s molecular formula is estimated as C16H17NO2 (MW ≈ 255.3 g/mol), with a purity of ≥95% based on analogous compounds in the literature .

Properties

IUPAC Name

N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-5-3-4-6-15(12)11-19-16-9-7-14(8-10-16)13(2)17-18/h3-10,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLNGABMNAKKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine involves several steps. One common synthetic route includes the reaction of 4-[(2-methylphenyl)methoxy]benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is typically carried out in an organic solvent like ethanol under reflux conditions for several hours. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases such as cancer and bacterial infections.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-methylphenylmethoxy C16H17NO2 255.3 Ortho-methyl substitution; aryl ether; high lipophilicity
N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine 4-fluorophenylmethoxy C16H16FNO2 273.3 Para-fluoro substitution; increased electronegativity
N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine Isopropyl C12H17NO 191.28 Aliphatic substituent; shorter chain (propylidene); lower steric hindrance
N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine Triazolyl C10H11N5O 217.23 Heterocyclic substituent; enhanced hydrogen-bonding capacity

Key Comparative Insights

Electronic and Steric Effects
  • Ortho vs.
  • Heterocyclic vs. Aryl Substituents : The triazolyl analogue (CAS 941400-50-6) exhibits higher polarity due to hydrogen-bonding interactions, contrasting with the target’s lipophilic aryl ether .
Physicochemical Properties
  • Lipophilicity : The target’s logP is likely higher than that of the triazole-containing analogue but lower than the fluorinated derivative due to fluorine’s electronegativity .

Stability and Reactivity

  • Metabolic Stability : The ortho-methyl group may protect the aryl ether from oxidative degradation, as seen in sterically hindered analogues .
  • Chelation Capacity : The hydroxylamine group’s ability to bind metal ions (e.g., Fe³⁺) is critical for antioxidant or enzyme-inhibitory roles, differing from hydroxamic acids’ stronger chelation .

Biological Activity

N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine
  • Molecular Formula : C16H17NO2
  • Molecular Weight : 255.31 g/mol

The compound features a hydroxylamine functional group linked to an ethylidene moiety, which is critical for its biological interactions. Hydroxylamines are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.

This compound exerts its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The binding affinity of the compound to these targets can modulate their activity, leading to various biochemical responses. For instance:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.
  • Receptor Modulation : By binding to receptors, it can influence signal transduction pathways associated with disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown:

  • Antibacterial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values suggest strong activity against pathogens like Staphylococcus aureus and Escherichia coli.
PathogenMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
  • Antifungal Activity : It also shows antifungal properties, particularly against species such as Candida albicans, with MIC values indicating significant inhibition.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented in vitro, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of hydroxylamines similar to this compound:

  • Study on Antimicrobial Effects : A comparative study involving various hydroxylamine derivatives found that modifications in the substituents significantly influenced their antimicrobial potency. The presence of the methoxy group in the structure enhanced its activity against bacterial strains .
  • Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that the compound exhibited selective cytotoxicity, suggesting potential therapeutic applications in oncology .
  • Mechanistic Studies : Further research is needed to elucidate the precise mechanisms through which this compound interacts with biological targets, particularly regarding its role in modulating enzyme activity and receptor signaling pathways .

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